molecular formula C8H7FI2O B14762198 2-Ethoxy-3-fluoro-1,4-diiodobenzene

2-Ethoxy-3-fluoro-1,4-diiodobenzene

Cat. No.: B14762198
M. Wt: 391.95 g/mol
InChI Key: WTDOMKXMNPYULF-UHFFFAOYSA-N
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Description

2-Ethoxy-3-fluoro-1,4-diiodobenzene is a versatile aromatic building block designed for advanced synthetic chemistry applications. This compound features a 1,4-diiodo substitution pattern on a benzene ring, which is ortho to a fluorine atom and meta to an ethoxy group. This unique arrangement of halogen atoms and functional groups makes it a valuable substrate for sequential cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, allowing for the selective, stepwise construction of complex molecular architectures. The presence of both iodine and fluorine substituents is particularly significant. Iodine acts as an excellent leaving group in metal-catalyzed reactions, while the fluorine atom can be used to fine-tune the electronic properties of the molecule or serve as a synthetic handle for further derivatization. The ethoxy group offers additional site for functionalization or can influence the compound's regiochemistry in subsequent reactions. As a result, researchers utilize this intermediate in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs) and in materials science for the development of organic electronic materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FI2O

Molecular Weight

391.95 g/mol

IUPAC Name

2-ethoxy-3-fluoro-1,4-diiodobenzene

InChI

InChI=1S/C8H7FI2O/c1-2-12-8-6(11)4-3-5(10)7(8)9/h3-4H,2H2,1H3

InChI Key

WTDOMKXMNPYULF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)I)I

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 2 Ethoxy 3 Fluoro 1,4 Diiodobenzene

Mechanistic Investigations of Regioselective Functionalization

The functionalization of 2-Ethoxy-3-fluoro-1,4-diiodobenzene is a study in competing directing effects and reactivity. The outcome of any substitution reaction on the aromatic ring is dictated by the electronic and steric properties of the ethoxy, fluoro, and iodo substituents.

Electronic and Steric Influence of Halogen and Ethoxy Substituents on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the incoming electrophile seeks out positions of high electron density. The substituents on the benzene (B151609) ring modulate this density and direct the substitution to specific positions.

Ethoxy Group (-OEt): The ethoxy group is a powerful activating group and a strong ortho-, para-director. Its oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), significantly increasing the electron density at the ortho and para positions. This donation stabilizes the positively charged intermediate (arenium ion) formed during the reaction.

Iodine Atoms (-I): The iodine atoms are also deactivating due to their inductive electron withdrawal. They are the weakest of the halogen deactivators and are also ortho-, para-directing.

In this compound, the positions available for electrophilic attack are C5 and C6. The powerful activating effect of the ethoxy group at C2 strongly directs substitution to its para position (C5). The fluorine at C3 also directs ortho to itself (C5). Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C5 position, which is para to the strongly activating ethoxy group and ortho to the fluoro group. Steric hindrance from the adjacent iodine atom at C4 might slightly disfavor this position, but the electronic directing effects are expected to be the dominant factor.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of Substitution Directing Effects of Substituents Predicted Outcome
C5 Para to activating -OEt; Ortho to deactivating -F Major Product

Nucleophilic Aromatic Substitution (SNAr) Pathways and Directing Effects of Substituents

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. In this compound, the ring is not strongly activated for classical SNAr, as the ethoxy group is electron-donating. However, the presence of halogens allows for the possibility of SNAr, particularly the displacement of the fluorine atom, which is a better leaving group in SNAr reactions than iodine under certain conditions due to its high electronegativity that polarizes the C-F bond for initial nucleophilic attack.

The reaction would proceed via the formation of a negatively charged Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. The iodine atoms and the ethoxy group can offer some stabilization through polarizability and inductive effects, but without strong nitro groups, harsh reaction conditions would likely be necessary. The most probable site for nucleophilic attack would be at the carbon bearing the fluorine atom (C3), as fluorine is the most electronegative substituent, making C3 more electrophilic.

Radical Reaction Pathways and Their Role in Transformations of Halogenated Aromatics

Aryl radicals can be generated from aryl halides under various conditions, including photochemical, thermal, or radical initiator-induced reactions. In the case of this compound, the C-I bonds are significantly weaker than the C-F and C-O bonds, making them the most likely sites for radical generation. Homolytic cleavage of a C-I bond would lead to the formation of an aryl radical.

These highly reactive intermediates can participate in a variety of transformations, such as hydrogen atom abstraction from a solvent or another reagent, or addition to unsaturated systems. The regioselectivity of subsequent reactions would depend on the nature of the radical trap. Studies on the radical arylation of substituted benzenes have shown that the regioselectivity can be influenced by the electronic nature of the substituents.

Cross-Coupling Reactivity and Selectivity in the Context of this compound

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the two iodine atoms in this compound are prime handles for such transformations.

Selectivity in Palladium-Catalyzed Cross-Couplings with Multiple Halogen Functionalities

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, the reactivity of aryl halides generally follows the trend I > Br > Cl > F. Given that this compound has two identical iodine atoms, the selectivity of the first coupling reaction will be determined by steric and electronic factors.

The iodine at C1 is flanked by the ethoxy group at C2 and the hydrogen at C6. The iodine at C4 is positioned between the fluorine at C3 and the hydrogen at C5. The ethoxy group is sterically more demanding than the fluorine atom. Therefore, it is predicted that the first cross-coupling reaction would preferentially occur at the less sterically hindered C4 position. Achieving selective monocoupling would likely require careful control of reaction conditions, such as using a bulky phosphine (B1218219) ligand on the palladium catalyst to enhance steric differentiation. A second, different coupling partner could then be introduced to react at the C1 position, allowing for the synthesis of unsymmetrical products.

Table 2: Predicted Site-Selectivity in Palladium-Catalyzed Monocoupling of this compound

Position of Iodine Steric Environment Predicted Reactivity
C1 Flanked by bulky -OEt group Less reactive

Site-Selectivity in Copper-Mediated Reactions of Multi-Halogenated Systems

Copper-mediated reactions, such as the Sonogashira coupling, are also sensitive to the steric and electronic environment of the reacting site. Similar to palladium-catalyzed reactions, the less sterically encumbered C4-iodine is expected to be more reactive in a copper-mediated coupling. The choice of ligand and reaction conditions can be tuned to favor either mono- or di-substitution. For instance, the use of specific ligands can direct the catalyst to a particular site, potentially overriding the inherent steric preferences.

Intramolecular Rearrangements and Cyclization Pathways

The specific arrangement of halogen atoms on the benzene ring of this compound makes it a candidate for studying intramolecular rearrangements, particularly the "halogen dance" phenomenon. This process involves the base-catalyzed migration of a halogen atom to a different position on the aromatic ring.

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom on an aromatic ring migrates. researchgate.net This rearrangement is typically observed with heavier halogens like bromine and iodine and is driven by the formation of a more stable carbanion intermediate. The process is often initiated by deprotonation of the aromatic ring by a strong base, such as a lithium amide, to form a lithio intermediate. researchgate.net This intermediate can then undergo a series of equilibria, leading to the migration of the halogen atom to a thermodynamically more favorable position.

While specific studies on the halogen dance rearrangement of this compound are not extensively detailed in the provided search results, the general principles of this reaction can be applied. The presence of the electron-donating ethoxy group and the electron-withdrawing fluorine atom would influence the acidity of the ring protons and the stability of the potential carbanion intermediates, thereby directing the course of the rearrangement. For instance, in related polyhalogenated pyridines, halogen dance reactions have been successfully employed to synthesize unique and highly functionalized intermediates. nih.gov

Diiodinated aromatic compounds are valuable precursors for the generation of arynes, which are highly reactive dehydroaromatic species containing a formal triple bond within the aromatic ring. greyhoundchrom.com The generation of arynes from these precursors is typically achieved through treatment with strong bases, such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA), which induce the elimination of two adjacent substituents. greyhoundchrom.com

The resulting aryne is a powerful electrophile and readily undergoes a variety of reactions, including cycloadditions and nucleophilic additions. researchgate.netnih.gov For example, arynes can be trapped by dienes like furan (B31954) in a Diels-Alder reaction to form bicyclic adducts. greyhoundchrom.com This reactivity makes arynes valuable intermediates in the synthesis of complex organic molecules.

Several methods have been developed for aryne generation under milder conditions to improve functional group tolerance. nih.govchemrxiv.org These include the use of 2-(trimethylsilyl)aryl triflates, which react with fluoride (B91410) sources to generate arynes. greyhoundchrom.comnih.gov Another approach involves the use of hypervalent iodine compounds.

The specific diiodo-substitution pattern of this compound makes it a prime candidate for the generation of a specific aryne intermediate. The elimination of the two iodine atoms would lead to the formation of 3-ethoxy-4-fluorobenzyne. The reactivity of this aryne would be influenced by the electronic effects of the ethoxy and fluoro substituents.

Reactivity with Organometallic Reagents for Further Derivatization

The iodine atoms in this compound provide reactive sites for the introduction of various functional groups through reactions with organometallic reagents. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of more complex derivatives.

Organometallic reagents, such as Grignard reagents (R-Mg-X) and organolithium reagents (R-Li), are powerful nucleophiles that can displace the iodide ions in a coupling reaction. msu.edu The reactivity of these reagents varies, with organolithium compounds being generally more reactive than Grignard reagents. msu.edu The choice of the organometallic reagent and the reaction conditions can allow for selective functionalization at one or both of the iodo-positions.

For instance, a selective reaction at one of the iodine atoms could be achieved by carefully controlling the stoichiometry of the organometallic reagent and the reaction temperature. The resulting mono-substituted product could then be subjected to further transformations at the remaining iodine position. The presence of the ethoxy and fluoro groups can also influence the regioselectivity of these reactions by sterically hindering one of the iodine atoms or by altering the electronic properties of the aromatic ring.

Below is a table summarizing the types of organometallic reagents and their potential reactions with diiodinated aromatic compounds.

Organometallic ReagentGeneral FormulaTypical Reactivity with Aryl IodidesPotential Products with this compound
OrganolithiumR-LiHigh reactivity, often requiring low temperatures.Mono- or di-alkyl/aryl substituted products.
Grignard ReagentR-MgXModerate reactivity, widely used in organic synthesis. msu.eduMono- or di-alkyl/aryl substituted products.
OrganozincR-Zn-XLess reactive than Grignard reagents, but useful for certain applications. msu.eduSelective mono-alkylation/arylation may be possible.
OrganocuprateR₂CuLiSofter nucleophiles, often used for conjugate additions, but can also react with aryl halides.Selective mono-alkylation/arylation may be possible.

This table provides a general overview, and the specific outcomes would depend on the detailed experimental conditions and the nature of the 'R' group in the organometallic reagent.

Advanced Spectroscopic Characterization Methodologies for 2 Ethoxy 3 Fluoro 1,4 Diiodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. For 2-Ethoxy-3-fluoro-1,4-diiodobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR experiments, is essential for an unambiguous assignment of its structure.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The ethoxy group is expected to exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), arising from coupling to each other. The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen atom. The aromatic region of the spectrum is anticipated to show two distinct signals corresponding to the two aromatic protons. The multiplicity of these signals will be determined by their coupling to the adjacent fluorine atom and to each other.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring are significantly influenced by the attached substituents (ethoxy, fluoro, and iodo groups). The carbon atoms directly bonded to the electronegative fluorine and iodine atoms will experience characteristic shifts. The two carbons of the ethoxy group will also be readily identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CHValue RangeValue Range
Aromatic CHValue RangeValue Range
-OCH₂-Value RangeValue Range
-CH₃Value RangeValue Range
Aromatic C-ON/AValue Range
Aromatic C-FN/AValue Range
Aromatic C-IN/AValue Range
Aromatic C-IN/AValue Range

Note: The exact chemical shift values are dependent on the solvent and the specific NMR prediction software used. The table indicates the expected regions for the signals.

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. Since fluorine has a natural abundance of 100% for the ¹⁹F isotope and a spin of ½, it provides sharp and well-resolved signals. In the case of this compound, the ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the aromatic ring. Furthermore, the coupling between the fluorine and the adjacent aromatic protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed in the ¹H and ¹³C NMR spectra, respectively, or through heteronuclear correlation experiments, providing definitive evidence for the position of the fluorine substituent.

While 1D NMR provides fundamental information, 2D NMR techniques are often necessary for the complete and unambiguous assignment of complex structures like this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would show a correlation between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also show a correlation between the two aromatic protons, establishing their adjacent relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is invaluable for assigning the protonated carbons in the molecule by linking the signals in the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are directly bonded. For a relatively rigid molecule like this compound, NOESY can provide through-space correlations that further confirm the proposed structure, for example, between the ethoxy protons and the adjacent aromatic proton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound (C₈H₇FI₂O). By comparing the experimentally measured exact mass with the calculated theoretical mass for the proposed formula, the elemental composition can be confirmed with a high degree of confidence, typically within a few parts per million (ppm) of error.

In addition to the molecular ion peak, the mass spectrum of this compound will exhibit a series of fragment ions resulting from the breakdown of the molecule in the mass spectrometer. The analysis of these fragmentation patterns provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group, the iodine atoms, and potentially the fluorine atom.

A key feature in the mass spectrum of halogenated compounds is the presence of characteristic isotopic patterns. Iodine is monoisotopic (¹²⁷I), while fluorine is also monoisotopic (¹⁹F). However, the presence of two iodine atoms will result in a distinct molecular ion region. The relative abundance of isotopes of other elements like carbon (¹³C) will also contribute to the isotopic cluster of the molecular ion peak. The presence of bromine or chlorine would lead to more complex and easily recognizable M+2 peaks, but for iodine- and fluorine-containing compounds, the primary isotopic information comes from the other elements present.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "fingerprint" for a molecule. For this compound, these methods would allow for the confirmation of its key structural components based on their characteristic vibrational frequencies.

The total number of normal vibrational modes for this non-linear molecule, which has 21 atoms, is 57 (calculated as 3N-6, where N=21). libretexts.org These vibrations, which include stretching, bending, wagging, twisting, and rocking motions, correspond to specific energy absorptions in the IR spectrum or scattered light shifts in the Raman spectrum. libretexts.org

IR spectroscopy is particularly sensitive to vibrations that induce a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. weizmann.ac.il Consequently, some vibrations may be active in one technique but not the other, making them complementary. For molecules with a center of symmetry, vibrations that are IR active are Raman inactive, and vice versa (Rule of Mutual Exclusion). researchgate.netresearchgate.net Although this compound lacks a center of symmetry, the relative intensities of peaks will differ significantly between the two techniques.

The expected vibrational frequencies for the primary functional groups of this compound are summarized in the table below. These values are based on established ranges for similar aromatic and halogenated compounds.

Functional Group/Bond Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Aromatic C-HStretching3100 - 3000Medium to WeakMedium to Strong
Aliphatic C-H (Ethoxy)Stretching3000 - 2850Medium to StrongMedium to Strong
Aromatic C=CRing Stretching1600 - 1450Medium to StrongStrong
C-H (Ethoxy)Bending (Scissoring/Rocking)1470 - 1370MediumMedium
Aromatic C-FStretching1250 - 1100StrongWeak
C-O (Ether)Asymmetric Stretching1260 - 1200StrongMedium
C-O (Ether)Symmetric Stretching1150 - 1050MediumStrong
Aromatic C-HOut-of-Plane Bending900 - 700StrongWeak
Aromatic C-IStretching600 - 500Medium to StrongStrong

This table is interactive. Click on headers to sort. Data compiled from analogous compounds reported in scientific literature. researchgate.netmanchester.ac.ukspectroscopyonline.comorientjchem.orgscispace.com

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, distinguishing them from the aliphatic C-H stretches of the ethoxy group, which appear just below 3000 cm⁻¹. manchester.ac.uk The aromatic ring C=C stretching modes typically yield a series of sharp bands in the 1600-1450 cm⁻¹ region. spectroscopyonline.com

The presence of the ethoxy group would be confirmed by strong C-O stretching bands . The asymmetric stretch is typically found around 1260-1200 cm⁻¹, while the symmetric stretch appears at a lower frequency. scispace.com The aromatic C-F stretch gives a characteristically strong absorption in the IR spectrum between 1250 and 1100 cm⁻¹. scispace.com The C-I stretching vibrations are found at much lower wavenumbers, typically in the 600-500 cm⁻¹ range, and are often more prominent in the Raman spectrum. researchgate.netscispace.com The specific pattern of out-of-plane C-H bending in the 900-700 cm⁻¹ region can help confirm the 1,2,3,4-tetrasubstitution pattern of the benzene ring. spectroscopyonline.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern, it is possible to generate an electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with high precision. libretexts.org

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure.

Regiochemistry: The analysis would definitively establish the substitution pattern on the benzene ring, confirming the placement of the ethoxy group at position 2, the fluorine atom at position 3, and the iodine atoms at positions 1 and 4. This is crucial for distinguishing it from other potential isomers that could arise during synthesis.

Stereochemistry: This molecule is achiral and therefore has no stereoisomers.

Conformation: The ethoxy group is conformationally flexible. X-ray crystallography would reveal its preferred orientation in the solid state. Key dihedral angles, such as the C(3)-C(2)-O-CH₂ and C(2)-O-CH₂-CH₃ angles, would be determined precisely. This would show whether the ethoxy group lies in the plane of the benzene ring or is twisted out of the plane, a conformation often influenced by steric hindrance from adjacent substituents and by packing forces within the crystal. Studies on similar substituted dimethoxybenzenes have shown that such groups can exhibit slight differences in their torsion angles to accommodate packing. researchgate.net

The solid-state packing of this compound would be governed by a variety of non-covalent interactions, which can be precisely mapped and analyzed using X-ray crystallography.

Halogen Bonding: The most significant intermolecular interaction expected for this molecule is the halogen bond (XB). This is a directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. wikipedia.org The strength of halogen bond donors increases in the order F < Cl < Br < I, making the two iodine atoms in the molecule potent XB donors. wiley-vch.de The presence of the electron-withdrawing fluorine atom on the ring further enhances the positive character of the σ-holes on the iodine atoms, strengthening their potential for interaction. oup.com

In the crystal lattice of this compound, several types of halogen bonds could be anticipated:

I···I Interactions: These interactions are common in diiodinated aromatic compounds and play a crucial role in directing their crystal packing. researchgate.net

I···O Interactions: The iodine atoms can act as XB donors to the oxygen atom of the ethoxy group on a neighboring molecule. These C−I···O interactions are well-documented synthons in crystal engineering. oup.com

I···F Interactions: An iodine atom could also potentially form a halogen bond with the fluorine atom of an adjacent molecule, acting as a C−I···F interaction.

C-I···π Interactions: The iodine atom can interact with the electron-rich π-system of a neighboring benzene ring. nih.gov

The table below presents typical geometric parameters for halogen bonds involving iodine, derived from crystallographic studies of analogous compounds. These parameters are defined by the interaction distance (d), which is shorter than the sum of the van der Waals radii of the interacting atoms, and the angle (θ), which is typically close to linear (180°).

Interaction Type Typical Distance (Å) Sum of van der Waals Radii (Å) Typical C-I···X Angle (θ)
C-I···I3.50 - 3.903.96~160-175°
C-I···O2.80 - 3.403.50~165-175°
C-I···F3.00 - 3.403.52~160-170°
C-I···π (centroid)3.30 - 3.60>3.68~160-175°

This table is interactive. Click on headers to sort. Data compiled from crystallographic databases and literature on halogen-bonded structures. researchgate.netoup.comnih.govnih.gov

C-H···π Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors to the π-face of an adjacent benzene ring. nih.gov

π-π Stacking: The aromatic rings may stack in an offset face-to-face arrangement, a common feature in the crystal engineering of planar molecules. rsc.orgrsc.org

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the C-H groups of the ethoxy moiety or the aromatic ring as donors and the oxygen or fluorine atoms as acceptors could also be present, further stabilizing the three-dimensional architecture. rsc.org

A comprehensive crystallographic study would thus not only confirm the molecular structure of this compound but also provide a detailed map of the complex network of intermolecular forces that dictate its solid-state assembly.

Computational Chemistry and Theoretical Analysis of 2 Ethoxy 3 Fluoro 1,4 Diiodobenzene

Electronic Structure and Reactivity Predictions

The electronic characteristics of 2-Ethoxy-3-fluoro-1,4-diiodobenzene are governed by the interplay of its various substituents on the aromatic ring. The electron-donating ethoxy group and the electron-withdrawing fluorine and iodine atoms create a unique electronic environment that dictates the molecule's reactivity.

Density Functional Theory (DFT) Calculations for Ground State Geometries, Electronic Structures, and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the ground state geometry and electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set like 6-311+G(d,p), would be employed to optimize the molecular geometry. nih.govmdpi.com These calculations would provide precise information on bond lengths, bond angles, and dihedral angles, revealing the spatial arrangement of the atoms.

The presence of bulky iodine atoms and the ethoxy group would likely lead to some steric hindrance, potentially causing slight out-of-plane deviations of the substituents to minimize repulsion. The calculations would also yield the total electronic energy of the molecule, a fundamental property for assessing its thermodynamic stability. Furthermore, DFT can be used to compute various electronic properties such as dipole moment and polarizability, which are influenced by the distribution of electron density across the molecule. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value
C-I Bond Length (Å)~2.10
C-F Bond Length (Å)~1.35
C-O Bond Length (Å)~1.37
C-C Bond Length (aromatic, Å)~1.39-1.41
C-I Bond Angle (°)~120
C-F Bond Angle (°)~119

Note: These are illustrative values based on typical DFT calculations for similar molecules.

Molecular Electrostatic Potential (MEP) Mapping for Identifying Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for visualizing the charge distribution on a molecule and identifying regions prone to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would reveal several key features:

Positive Regions (Blue): The most prominent positive regions, known as σ-holes, are expected to be located on the outer side of the iodine atoms along the C-I bond axis. researchgate.netresearchgate.net These positive potentials arise from the anisotropic distribution of electron density around the iodine atoms and are the primary sites for halogen bonding interactions.

Negative Regions (Red): The most negative regions would be centered around the fluorine and oxygen atoms due to their high electronegativity and the presence of lone pairs of electrons. These sites are susceptible to attack by electrophiles. The π-system of the benzene (B151609) ring will also exhibit negative potential. researchgate.net

The MEP map provides a clear visual guide to the molecule's reactivity, indicating that the iodine atoms will act as electrophilic centers in halogen bonding, while the fluorine, oxygen, and the aromatic ring are the primary nucleophilic sites. nih.gov

Table 2: Predicted Molecular Electrostatic Potential (MEP) Values for this compound

SitePredicted MEP Value (kcal/mol)
σ-hole on IodinePositive
Fluorine AtomNegative
Oxygen AtomNegative
Aromatic Ring (π-system)Negative

Note: The exact values would be determined by the specific computational method used.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. ulethbridge.cayoutube.com The energy and distribution of these orbitals are critical in chemical reactions.

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy group and the π-system of the benzene ring.

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons. The LUMO is anticipated to be distributed over the carbon-iodine antibonding orbitals, reflecting the electrophilic nature of the iodine atoms.

Non-Covalent Interactions: Focus on Halogen Bonding in Polyhalogenated Aromatics

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. In polyhalogenated aromatics like this compound, these interactions play a pivotal role in determining crystal packing and the formation of supramolecular assemblies.

Characterization of the Nature and Strength of C-I···X and C-F···X Halogen Bonds in the Compound

The iodine atoms in this compound are excellent halogen bond donors due to the presence of significant σ-holes. furman.edu These can form strong C-I···X halogen bonds with a variety of Lewis bases (X), including nitrogen, oxygen, or even another halogen atom in a neighboring molecule. The strength of these bonds generally increases with the polarizability of the halogen donor, making iodine a particularly effective participant. nih.gov The introduction of electron-withdrawing fluorine atoms onto the benzene ring further enhances the positive potential of the σ-hole on the iodine atoms, thereby strengthening the C-I···X halogen bonds. nih.gov

In contrast, the fluorine atom in this compound is highly electronegative and generally acts as a halogen bond acceptor rather than a donor. While C-F···X interactions can occur, they are typically much weaker than those involving iodine. The fluorine atom's primary role in non-covalent interactions would be as a hydrogen bond acceptor or as a participant in weaker halogen bonds where it is the Lewis base.

Quantum Chemical Descriptors for Detailed Halogen Bond Characterization

To provide a more detailed and quantitative understanding of the halogen bonds involving this compound, various quantum chemical descriptors would be employed. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density topology of a molecule. nih.gov

Within the QTAIM framework, the presence of a bond critical point (BCP) between the iodine and the interacting atom (X) would confirm the existence of a halogen bond. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature and strength of the interaction. A higher electron density at the BCP generally indicates a stronger bond.

Other descriptors that can be used to characterize halogen bonds include:

Interaction Energies: Calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers.

Natural Bond Orbital (NBO) Analysis: This method can reveal the donor-acceptor interactions between the lone pair of the Lewis base and the antibonding σ*(C-I) orbital of the halogen bond donor.

Symmetry-Adapted Perturbation Theory (SAPT): This approach decomposes the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion, providing a detailed picture of the forces driving the halogen bond formation.

Theoretical Studies on the Role of Halogen Bonding in Supramolecular Assembly and Crystal Engineering

The presence of two iodine atoms on the benzene ring of this compound makes it a prime candidate for forming halogen bonds, a type of non-covalent interaction that has become a cornerstone of crystal engineering. nih.govresearchgate.netnih.gov Halogen bonding occurs when an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic species. nih.gov In diiodo-substituted benzenes, the iodine atoms act as potent halogen bond donors.

Theoretical studies on analogous compounds, such as 1,4-diiodotetrafluorobenzene, have demonstrated their ability to form robust supramolecular assemblies with a variety of halogen bond acceptors, including nitrogen-containing heterocycles, N-oxides, and anions. kpfu.ru These interactions are highly directional, which allows for the precise design of one-dimensional chains, two-dimensional networks, and complex three-dimensional architectures. nih.govkpfu.ru

For this compound, computational modeling would be essential to predict the geometry and strength of its potential halogen bonds. The electronic properties of the ethoxy and fluoro substituents would significantly modulate the electrostatic potential of the iodine atoms. The electron-donating nature of the ethoxy group and the electron-withdrawing nature of the fluorine atom would create a complex electronic environment, influencing the magnitude of the σ-holes on the two iodine atoms.

Table 1: Predicted Halogen Bond Parameters for this compound This table is a theoretical representation based on principles of computational chemistry, as direct experimental or computational data for this specific compound is not available in the searched literature.

ParameterPredicted Value RangeComputational MethodSignificance
I···N/O Distance2.8 - 3.2 ÅDFT with a suitable functional (e.g., B3LYP, M06-2X)Indicates the strength and nature of the halogen bond.
C-I···N/O Angle170 - 180°Geometry OptimizationDemonstrates the high directionality of the interaction.
Interaction Energy-3 to -7 kcal/molAb initio methods (e.g., MP2, CCSD(T))Quantifies the stability of the supramolecular complex.

Computational studies would likely reveal that the two iodine atoms of this compound could act as ditopic halogen bond donors, enabling the formation of co-crystals with complementary acceptor molecules. The interplay between halogen bonding and other weaker interactions, such as π-π stacking, would be crucial in determining the final crystal packing.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides a powerful lens through which to examine the mechanisms of chemical reactions. For a polysubstituted benzene derivative like this compound, theoretical modeling can predict the most likely pathways for its transformations and rationalize the observed selectivity.

Transformations involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, can be modeled using quantum chemical methods. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a proposed reaction mechanism can be constructed.

For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, density functional theory (DFT) calculations could be employed to investigate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. These calculations would help in understanding the role of the ethoxy and fluoro substituents in influencing the reaction rates and the stability of the organometallic intermediates. Theoretical analysis of electrophilic iodination and chlorination of benzene and polycyclic arenes has been performed using DFT, providing a framework for such studies. researchgate.net

The arrangement of substituents on the aromatic ring of this compound presents interesting questions of regio- and chemoselectivity in its reactions. For example, in an electrophilic aromatic substitution reaction, the incoming electrophile could attack several positions on the ring. Computational methods can predict the most likely site of attack by analyzing the electronic properties of the ground state molecule. acs.org

One common approach is to calculate the distribution of electron density or the electrostatic potential on the aromatic ring. The position with the highest electron density is generally the most susceptible to electrophilic attack. acs.org Another method involves modeling the stability of the possible intermediates (e.g., sigma complexes or Wheland intermediates) that would be formed upon attack at each position. The pathway involving the most stable intermediate is typically favored. msu.edu

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound This table presents a theoretical prediction based on established principles of organic chemistry and computational models, as direct experimental data is not available in the searched literature.

Position of AttackDirecting Effect of SubstituentsPredicted OutcomeComputational Rationale
Position 5Ortho to ethoxy (activating), meta to fluoro (deactivating), para to iodo (deactivating)Likely major productHighest calculated electron density and most stable sigma complex due to the dominant activating effect of the ethoxy group.
Position 6Meta to ethoxy (activating), ortho to fluoro (deactivating), meta to iodo (deactivating)Minor productLower electron density and less stable sigma complex compared to position 5.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions in Solvation or Complex Environments

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in the condensed phase, such as in solution or in complex mixtures. nih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes and the calculation of thermodynamic properties.

For this compound, MD simulations could be used to understand its solvation in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent), one can analyze the structure of the solvation shell and the nature of the intermolecular interactions. This would be particularly insightful for understanding how the ethoxy, fluoro, and iodo groups interact with different types of solvent molecules.

Furthermore, MD simulations can be employed to study the formation of complexes between this compound and other molecules, such as host molecules in supramolecular chemistry or active sites of enzymes in a biological context. These simulations can provide information on the stability of such complexes and the key intermolecular forces driving their formation.

Unveiling the Potential of this compound in Advanced Chemical Synthesis and Material Science

The aromatic compound this compound is emerging as a significant molecule in the fields of organic synthesis and materials science. Its unique structural arrangement, featuring two iodine atoms, an electron-donating ethoxy group, and an electron-withdrawing fluorine atom, provides a versatile platform for the construction of complex molecular architectures and novel supramolecular assemblies.

This article explores the applications of this compound, focusing on its role as a versatile building block in the synthesis of complex molecules and its contributions to the advancing fields of supramolecular chemistry and crystal engineering.

Future Directions and Perspectives in 2 Ethoxy 3 Fluoro 1,4 Diiodobenzene Research

Development of More Sustainable and Green Synthetic Methodologies for its Preparation

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For a polyhalogenated compound like 2-Ethoxy-3-fluoro-1,4-diiodobenzene, moving away from traditional, often harsh, synthetic methods is a key research goal.

Future research should focus on green chemistry principles to minimize waste and energy consumption. nih.govepitomejournals.com This includes the exploration of catalytic C-H activation and functionalization reactions, which could potentially allow for the direct introduction of the ethoxy, fluoro, and iodo groups onto a simpler benzene (B151609) precursor, thereby reducing the number of synthetic steps. researchgate.net The use of greener solvents, such as ionic liquids or supercritical fluids, could replace hazardous organic solvents like toluene, which are often used in aromatic substitutions. nih.gov Biocatalysis, employing enzymes for specific transformations, represents another frontier for the sustainable synthesis of this and related compounds. mdpi.com The development of solid-supported catalysts could also simplify purification processes and enable catalyst recycling, further enhancing the green credentials of the synthesis. epitomejournals.com

A comparative overview of potential green synthetic strategies is presented in Table 1.

Synthetic Approach Traditional Method Potential Green Alternative Anticipated Benefits
Iodination Use of excess molecular iodine and strong oxidizing agents.Electrophilic iodination using recyclable reagents or in-situ generated iodine.Reduced waste, avoidance of hazardous oxidants.
Fluorination Schiemann reaction or use of hazardous fluorinating agents.Nucleophilic aromatic substitution with fluoride (B91410) salts catalyzed by transition metals.Milder reaction conditions, improved safety.
Ethoxylation Williamson ether synthesis using strong bases and alkyl halides.O-arylation using greener catalysts and ethanol (B145695) as the reagent.Higher atom economy, use of a renewable reagent.

Table 1: Comparison of Traditional and Potential Green Synthetic Routes

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The two iodine atoms in this compound are prime handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. While these are established methods, future research could uncover novel reactivity patterns. The electronic environment created by the adjacent ethoxy and fluoro groups could lead to unexpected regioselectivity or catalytic cycles.

One area of interest is the selective functionalization of one iodine atom over the other. Developing reaction conditions that can distinguish between the C1 and C4 positions would provide a powerful tool for the stepwise construction of complex molecules. Furthermore, the potential for intramolecular reactions, where the substituents on the ring interact to form new cyclic structures, remains largely unexplored. The investigation of directed halogen atom transfer (DIXAT) could also lead to chemoselective generation of aryl radicals, opening pathways for remote C(sp³)–H functionalization of aliphatic amines. acs.org

Integration with Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. rochester.edu For this compound, density functional theory (DFT) calculations can be employed to predict its electronic structure, bond energies, and spectroscopic characteristics. tubitak.gov.tr

Future research should leverage advanced computational models to:

Predict Reactivity and Regioselectivity: Develop predictive models for various reactions, such as electrophilic aromatic substitution, to understand how the existing substituents direct incoming groups. acs.org Machine learning algorithms trained on quantum mechanics descriptors could predict reactive sites with high accuracy. acs.org

Design Novel Catalysts: Computationally screen potential catalysts for C-I bond activation, identifying those that could offer higher efficiency and selectivity.

Simulate Spectroscopic Properties: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives. Time-dependent DFT (TDDFT) can be used to predict optical properties. soton.ac.uk

Model Intermolecular Interactions: Understand how molecules of this compound might self-assemble or interact with other molecules, which is crucial for materials science applications.

A summary of computational approaches and their potential applications is provided in Table 2.

Computational Method Predicted Property Application in Research
Density Functional Theory (DFT)Electronic structure, reaction energiesPredicting reaction outcomes, understanding substituent effects. tubitak.gov.tr
Time-Dependent DFT (TDDFT)UV-Vis absorption and emission spectraDesigning new dyes and fluorescent probes. soton.ac.uk
Quantitative Structure-Activity Relationship (QSAR)Biological activity, toxicityGuiding the design of new bioactive compounds. nih.govrsc.org
Molecular Dynamics (MD)Conformational changes, intermolecular interactionsSimulating behavior in different environments, predicting material properties. rsc.org

Table 2: Computational Tools for Predictive Chemical Design

Expanding Applications in Emerging Fields of Chemical Science and Technology

The unique substitution pattern of this compound makes it a promising building block for a variety of advanced materials and functional molecules.

Organic Electronics: The diiodo functionality allows for the synthesis of conjugated polymers and oligomers through iterative cross-coupling reactions. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine and ethoxy groups can be used to fine-tune the electronic properties and solubility of the resulting materials.

Medicinal Chemistry: Polyhalogenated aromatic compounds are prevalent in pharmaceuticals. mdpi.com The title compound could serve as a scaffold for the synthesis of new drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can modulate lipophilicity.

Materials Science: The ability to form diverse structures through its two iodine atoms makes this compound a candidate for the synthesis of metal-organic frameworks (MOFs) and other porous materials. Curved aromatic compounds, which can be synthesized from functionalized precursors, have emerging applications in materials science. researchgate.net

Chemical Sensors: By incorporating this unit into larger molecular systems, it may be possible to develop chemosensors where the binding of an analyte to a specific part of the molecule induces a change in the fluorescence or electronic properties of the system.

The potential applications are diverse and represent a significant area for future investigation, leveraging the unique structural and electronic features of this versatile chemical compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.